molecular formula C12H7Cl3N2O4S B5122410 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide

Cat. No. B5122410
M. Wt: 381.6 g/mol
InChI Key: BSQHIOWKCXZJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide, also known as DCNB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds that have been used as herbicides, insecticides, and fungicides. DCNB has been widely used as a tool to study the biochemical and physiological effects of sulfonamide compounds on living organisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide and a decrease in bicarbonate levels, leading to acidosis.
Biochemical and Physiological Effects
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause acidosis, which can lead to metabolic acidosis and respiratory acidosis. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been shown to cause oxidative stress, which can lead to cellular damage and apoptosis. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have an effect on the immune system, causing immunosuppression.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available. It has a well-established mechanism of action and has been extensively studied in the literature. However, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have some toxic effects on living organisms, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. One area of research is the development of new carbonic anhydrase inhibitors based on the structure of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. Another area of research is the investigation of the immunosuppressive effects of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide and its potential use in the treatment of autoimmune diseases. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide could be used as a tool to study the effects of sulfonamide compounds on the microbiome and the environment.

Synthesis Methods

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide can be synthesized by the reaction of 2,5-dichloronitrobenzene with sulfanilamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide as a yellow crystalline solid.

Scientific Research Applications

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been used in various scientific research studies to investigate the biochemical and physiological effects of sulfonamide compounds. It has been used as a tool to study the inhibition of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been used to study the mechanism of action of sulfonamide antibiotics, which are used in the treatment of bacterial infections.

properties

IUPAC Name

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O4S/c13-7-1-3-9(14)11(5-7)16-22(20,21)12-6-8(17(18)19)2-4-10(12)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHIOWKCXZJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide

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